molecular formula C17H15N3O2 B2406166 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide CAS No. 2034375-87-4

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide

Cat. No. B2406166
CAS RN: 2034375-87-4
M. Wt: 293.326
InChI Key: YJEMDHBJPZJFCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The possibility of its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .


Molecular Structure Analysis

The IR spectrum of the compound shows peaks at 1620 cm^-1 (C=N), 1699 cm^-1 (C=O), 2953 cm^-1, and 2988 cm^-1 (C-H). The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound was obtained by heating under reflux with a tenfold excess of POCl3 with the addition of a threefold excess of P2O5 for 4 hours . This process resulted in a yield of about 20% .

Scientific Research Applications

Antimicrobial Activity

The oxazolo[5,4-b]pyridine scaffold has been investigated for its antimicrobial potential. Derivatives of this compound have shown activity against bacteria, fungi, and other microorganisms. Researchers explore its use as a lead compound for developing novel antibiotics or antifungal agents .

Antitumor Properties

Certain oxazolo[5,4-b]pyridine derivatives exhibit antitumor effects. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Investigating their mechanisms of action and optimizing their structures could lead to promising anticancer drugs .

Anti-Inflammatory Agents

Oxazolo[5,4-b]pyridines have demonstrated pronounced anti-inflammatory activity. Some derivatives compare favorably to established anti-inflammatory drugs like phenylbutazone or indomethacin. Importantly, they do not cause gastrointestinal irritation, a common side effect of acidic anti-inflammatory medications .

Analgesic Potential

Researchers have explored the analgesic properties of oxazolo[5,4-b]pyridine derivatives. These compounds may modulate pain pathways, making them interesting candidates for pain management .

Synthetic Routes and Novel Derivatives

Various synthetic routes exist for accessing oxazolo[5,4-b]pyridines. Researchers use precursors like 3-amino-2-hydroxy- or 3-amino-2-halopyridines, which cyclize into the corresponding oxazolopyridines in acidic media. Additionally, efforts are underway to synthesize 2-aminomethyl derivatives of oxazolo[5,4-b]pyridines that are not yet described in the literature .

Interaction with Alkaloids

The reaction of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide with cytisine, anabasine, and salsoline alkaloids has been studied. Understanding these interactions sheds light on potential pharmacological applications .

properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-13(19-15(21)11-7-8-11)9-14-17(18-10)22-16(20-14)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEMDHBJPZJFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide

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